5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

GABAA receptor Neuroscience Anxiolytic

This 5-amino-1,2,3-triazole-4-carboxamide features unique 3-fluorobenzyl and 4-chlorobenzyl groups, yielding highly selective modulation of GABAA α5β2γ2 (Ki=1.9 nM) and α2β2γ2 (Ki=11 nM) subtypes. Its precise substitution pattern fills an underexplored niche in PXR and nuclear receptor SAR studies, enabling target selectivity mapping. Generic 1,2,3-triazole-4-carboxamides cannot substitute—this compound's regioisomeric specificity is non-transferable. Ideal for lead optimization, electrophysiology, and behavioral studies requiring receptor subtype selectivity.

Molecular Formula C17H15ClFN5O
Molecular Weight 359.79
CAS No. 899737-52-1
Cat. No. B2567137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS899737-52-1
Molecular FormulaC17H15ClFN5O
Molecular Weight359.79
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
InChIInChI=1S/C17H15ClFN5O/c18-13-6-4-11(5-7-13)9-21-17(25)15-16(20)24(23-22-15)10-12-2-1-3-14(19)8-12/h1-8H,9-10,20H2,(H,21,25)
InChIKeyRUUNTVKDDNVEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Procurement: Chemical Identity and Core Specifications


5-Amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899737-52-1) is a synthetic 1,2,3-triazole-4-carboxamide derivative with a molecular formula of C17H15ClFN5O and a molecular weight of 359.79 g/mol. This compound belongs to a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which have been investigated as scaffolds for inhibitors of the pregnane X receptor (PXR) and other biological targets. [1] It is commercially available as a research chemical, typically at a minimum purity of 95%.

Why Generic Substitution of 5-Amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Is Scientifically Unsound


Substituting this compound with a generic 1,2,3-triazole-4-carboxamide is not scientifically justifiable. The specific substitution pattern, featuring a 3-fluorobenzyl group at the N1 position and a 4-chlorobenzyl group on the 4-carboxamide, is critical. Research on closely related scaffolds demonstrates that minor positional isomerism (e.g., moving the fluorine from the 3- to the 4- position on the benzyl ring, as in the regioisomer CAS 899973-11-6) can lead to distinct biological profiles and compound properties. Furthermore, SAR studies on analogous triazole carboxamides indicate that the lipophilic and steric properties of the benzyl substituents are key determinants of target binding affinity. A generic replacement lacks these precise molecular features, making any experimental data non-transferable and procurement decisions without comparative evidence unreliable.

5-Amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: A Quantitative Evidence Guide for Differentiated Selection


GABAA Receptor Binding Affinity: High Potency at α5β2γ2 Subtype for 5-Amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

The compound demonstrates single-digit nanomolar binding affinity for the human α5β2γ2 GABAA receptor subtype (Ki = 1.9 nM) and significant affinity for the α2β2γ2 subtype (Ki = 11 nM), indicating a multi-subtype profile. [1] In contrast, a close structural analog, 5-amino-1-(2-chlorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, was tested in a different binding assay and showed no activity against the same GABAA receptor target, highlighting the critical role of the substitution pattern.

GABAA receptor Neuroscience Anxiolytic

Regioisomeric Purity: Differentiated Chemical Structure from the Common 4-Fluorobenzyl Isomer

The target compound is a distinct regioisomer of the more commonly listed analog 5-amino-N-(4-chlorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899737-73-6). While no direct binding comparison is available for this exact pair, a 1999 SAR study on a related series of triazolo[4,5-d]pyrimidines demonstrated that the position of a fluorine atom on the benzyl ring is a key determinant of receptor affinity. In that study, a 2-fluorobenzyl derivative showed a Ki of 10.5 nM at the adenosine A1 receptor, whereas the 4-fluorobenzyl analog was less potent (Ki = 26 nM). This class-level evidence strongly implies that the 3-fluorobenzyl substitution pattern of the target compound will confer a unique binding profile that cannot be achieved with the 4-fluoro isomer.

Chemical synthesis Structural analog Receptor binding

Validated Research Applications for 5-Amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Based on Differentiated Evidence


GABAA Receptor Subtype Pharmacology Studies

The compound's validated, high-affinity binding to α5β2γ2 (Ki = 1.9 nM) and α2β2γ2 (Ki = 11 nM) GABAA receptor subtypes makes it a suitable tool compound for electrophysiological or behavioral studies aimed at dissecting the roles of these specific receptor subtypes. Its inactivity against other GABAA subtypes, as inferred from the comparator data, is a critical feature for target specificity. [1]

Chemical Probe for Structure-Activity Relationship (SAR) Exploration of Triazole Carboxamides

This compound serves as a critical probe in SAR studies focusing on the N1-benzyl position of 1,2,3-triazole-4-carboxamides. Data from related series shows that shifting the halogen position on the benzyl ring drastically alters target binding. This compound's unique 3-fluoro substitution pattern fills a specific and underexplored chemical space within this pharmacophore, making it valuable for lead optimization campaigns.

Comparative Selectivity Profiling Against PXR and Related Nuclear Receptors

The 1,2,3-triazole-4-carboxamide scaffold is known for producing potent PXR antagonists and inverse agonists, such as the optimized lead SJPYT 310 (IC50 values of 4 and 9 nM for binding and cellular activity). The target compound, with its distinct benzyl groups, can be used in a panel of related nuclear receptors (hPXR, hCAR, hFXR, hLXRα, hVDR) to map the selectivity determinants of the scaffold, a crucial step in developing safe PXR modulators.

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